REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12]3([C:25]4[CH:24]=[C:23]([C:26]([OH:28])=[O:27])[CH:22]=[CH:21][C:20]=4[C:19]4[C:14]3=[CH:15][C:16](C(O)=O)=[CH:17][CH:18]=4)[C:11]3[C:6](=[CH:7][CH:8]=[C:9](C(O)=O)[CH:10]=3)[C:5]=2[CH:4]=[CH:3][C:2]=1[C:35]([OH:37])=[O:36].BrC1C=CC2C3C(=CC(Br)=CC=3)C3(C4C=C(Br)C=CC=4C4C3=CC(Br)=CC=4)C=2C=1.C1C2C3(C4C=C(C(O)=O)C=CC=4C4C3=CC=CC=4)C3C(=CC=C(C(O)=O)C=3)C=2C=CC=1C(O)=O.BrC1C=CC2C3C(=CC(Br)=CC=3)C3(C4C=C(Br)C=CC=4C4C3=CC=CC=4)C=2C=1.C1C2C3(C4C=C(C(O)=O)C=C(C(O)=O)C=4C4C3=CC(C(O)=O)=CC=4)C3C(=CC=C(C(O)=O)C=3)C=2C(C(O)=O)=CC=1C(O)=O.BrC1C=C(Br)C2C3C(=CC(Br)=CC=3)C3(C4C=C(Br)C=C(Br)C=4C4C3=CC(Br)=CC=4)C=2C=1>>[CH:1]1[C:13]2[C:12]3([C:25]4[CH:24]=[C:23]([C:26]([OH:28])=[O:27])[CH:22]=[CH:21][C:20]=4[C:19]4[C:14]3=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][C:2]=1[C:35]([OH:37])=[O:36]
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Name
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9,9′-Spirobifluorene-2,2′,7,7′-tetracarboxylic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C3=CC=C(C=C3C3(C12)C1=CC(=CC=C1C=1C=CC(=CC13)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3(C4=CC(=CC=C4C2C=C1)Br)C1=CC(=CC=C1C=1C=CC(=CC13)Br)Br
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Name
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9,9′-spirobifluorene-2,2′,7-tricarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C3=CC=C(C=C3C3(C12)C1=CC=CC=C1C=1C=CC(=CC13)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3(C4=CC(=CC=C4C2C=C1)Br)C1=CC=CC=C1C=1C=CC(=CC13)Br
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Name
|
9,9′-spirobifluorene-2,2′,4,4′,7,7′-hexacarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=C(C=2C3=CC=C(C=C3C3(C12)C1=CC(=CC=C1C=1C(=CC(=CC13)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
2,2′,4,4′,7,7′-hexabromo-9,9′-spirobifluorene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3(C4=CC(=CC=C4C2C(=C1)Br)Br)C1=CC(=CC=C1C=1C(=CC(=CC13)Br)Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC=2C3=CC=CC=C3C3(C12)C1=CC=CC=C1C=1C=CC(=CC13)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |